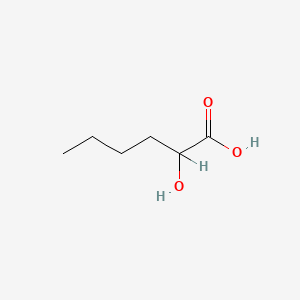

2-Hydroxyhexanoic acid

Cat. No. B1209235

Key on ui cas rn:

6064-63-7

M. Wt: 132.16 g/mol

InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols K in product ) - ( mols K in feed ) ( mols A in product ) - ( mols A in feed )

[Compound]

Name

dibasic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

dibasic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Examples 47-63 were run in a liquid full plug flow reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Inlet and exit pressure was

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all prepared as in Experiment 13 on 2 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols K in product ) - ( mols K in feed ) ( mols A in product ) - ( mols A in feed )

[Compound]

Name

dibasic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

dibasic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Examples 47-63 were run in a liquid full plug flow reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Inlet and exit pressure was

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all prepared as in Experiment 13 on 2 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols K in product ) - ( mols K in feed ) ( mols A in product ) - ( mols A in feed )

[Compound]

Name

dibasic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

dibasic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Examples 47-63 were run in a liquid full plug flow reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Inlet and exit pressure was

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all prepared as in Experiment 13 on 2 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |